1-乙基-4-(4-(6-(三氟甲基)嘧啶-4-基)哌嗪-1-羰基)哌嗪-2,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the structure of the compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The trifluoromethylpyridine part of the molecule is thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .科学研究应用
拮抗活性研究
已对与 1-乙基-4-(4-(6-(三氟甲基)嘧啶-4-基)哌嗪-1-羰基)哌嗪-2,3-二酮 相似的衍生物的拮抗活性进行了研究,特别关注它们作为 5-HT2 和 alpha 1 受体拮抗剂的潜力。研究已发现具有显着拮抗活性的化合物,突出了这些衍生物在医学应用中的潜力 (Watanabe 等人,1992)。
手性固定相分析
已合成手性 1,4-二取代哌嗪,包括目标化合物的衍生物,并将其分解为对映异构体。这项研究强调了结构和色谱分析在药物开发中的重要性 (Chilmonczyk 等人,2005)。
抗癌活性研究
研究已合成新型衍生物并测试了它们对人癌细胞系的抗增殖活性,揭示了一些具有有效抗癌特性的化合物。这项研究为开发新的抗癌剂开辟了途径 (Mallesha 等人,2012)。
抗高血压潜力
对与所讨论化合物在结构上相关的 1,2,4-三唑并[1,5-α]嘧啶衍生物的研究显示出有希望的抗高血压活性。这表明在治疗高血压方面具有潜在应用 (Bayomi 等人,1999)。
抗惊厥特性
已探索合成和测试新的 1-[2-氧代-2-(4-苯基哌嗪-1-基)乙基]吡咯烷-2,5-二酮的抗惊厥活性。这些研究有助于寻找更有效的抗癫痫药物,展示了此类化合物的治疗潜力 (Kamiński 等人,2011)。
P2X7 受体拮抗剂开发
已知 P2X7 受体拮抗剂 KN-62 的优化导致产生具有有效拮抗作用的衍生物,突出了嘧啶-2,4-二酮衍生物在开发抗炎药物中的作用 (Park 等人,2015)。
属性
IUPAC Name |
1-ethyl-4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6O3/c1-2-22-7-8-25(14(27)13(22)26)15(28)24-5-3-23(4-6-24)12-9-11(16(17,18)19)20-10-21-12/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQJUFDSLLFNOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。